molecular formula C10H20BrNO2 B015064 tert-Butyl (5-bromopentyl)carbamate CAS No. 83948-54-3

tert-Butyl (5-bromopentyl)carbamate

Cat. No. B015064
CAS RN: 83948-54-3
M. Wt: 266.18 g/mol
InChI Key: OHUJQWJCNMMZFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl (5-bromopentyl)carbamate and related compounds often involves multi-step processes that include acylation, nucleophilic substitution, and reduction steps. For instance, a compound closely related to tert-Butyl (5-bromopentyl)carbamate was synthesized from commercially available starting materials through a three-step process that included acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Bingbing Zhao et al., 2017). This methodology underscores the synthetic routes that can be adapted for the synthesis of tert-Butyl (5-bromopentyl)carbamate.

Molecular Structure Analysis

The molecular structure of tert-Butyl (5-bromopentyl)carbamate and its derivatives has been studied using various analytical techniques such as MS, NMR, and X-ray diffraction. These studies provide insights into the conformational stability and molecular geometry of the compound. For example, the molecular structure and vibrational frequencies of a related compound, tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, were investigated, revealing details about bond lengths, bond angles, and vibrational modes (H. Arslan & A. Demircan, 2007).

Scientific Research Applications

1. Ketoreductase-Assisted Synthesis

  • Application Summary: This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This process involves the reduction of tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate .
  • Methods of Application: The best ketoreductases for this biotransformation were found to be ES-KRED-213 and KRED-P1-H01 . The optimum parameters for maximum conversion and >99% chiral selectivity were 40°C, pH 7.0, 10% enzyme loading, and 100g/L substrate loading .
  • Results: ES-KRED-213 showed 99.4% conversion, 4.9g/50mL product formation, with an actual product recovery of 4.2g corresponding to a product yield 85% with respect to the product formed after reaction .

2. Palladium-Catalyzed Synthesis

  • Application Summary: tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

3. Synthesis of Sulfonamide Series

  • Application Summary: This compound is used in the synthesis of protected amines from piperidine derivatives, which are further used for the synthesis of sulfonamide series .

4. Synthesis of Functional Cationic Polymers

  • Application Summary: “tert-Butyl (5-bromopentyl)carbamate” can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .

5. Synthesis of Benzohydrols

  • Application Summary: “tert-Butyl (5-bromopentyl)carbamate” is used in the synthesis of benzohydrols, specifically chlorobenzohydrols . These are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

6. Synthesis of Antidepressants

  • Application Summary: “tert-Butyl (5-bromopentyl)carbamate” is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

Safety And Hazards

The safety information for “tert-Butyl (5-bromopentyl)carbamate” indicates that it has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302 . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

tert-butyl N-(5-bromopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJQWJCNMMZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403467
Record name 5-(BOC-amino)-1-pentyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-bromopentyl)carbamate

CAS RN

83948-54-3
Record name 5-(BOC-amino)-1-pentyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-bromopentyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Lenoci, S Tomassi, M Conte, R Benedetti… - …, 2014 - Wiley Online Library
Chemical manipulations performed on 2‐methyl‐3‐carbethoxyquinoline (1), a histone acetyltransferase inhibitor previously identified by our research group and active at the sub‐…
AYS Balazs, RJ Carbajo, NL Davies, Y Dong, AW Hird… - 2019 - ACS Publications
The three-dimensional conformations adopted by a free ligand in solution impact bioactivity and physicochemical properties. Solution 1D NMR spectra inherently contain information on …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
X Yang, TJM Michiels, C de Jong… - Journal of medicinal …, 2018 - ACS Publications
Using activity-based protein profiling (ABPP), functional proteins can be interrogated in their native environment. Despite their pharmaceutical relevance, G protein-coupled receptors (…
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
Y Sun, Y Zhang, X Chen, A Yu, W Du, Y Huang… - European Journal of …, 2022 - Elsevier
Nuclear receptor binding SET domain protein 3 (NSD3) is an attractive potential target in the therapy for human cancers. Herein, we report the discovery of a series of small-molecule …
MB Buendia - 2021 - orbit.dtu.dk
This thesis represents the work carried out during my PhD studies at the department of chemistry at the Technical University of Denmark (DTU) from August 2018 to August 2021. The …
Number of citations: 2 orbit.dtu.dk
S Zhu, J Liu, D Xiao, P Wang, J Ma, X Hu, J Fu… - European Journal of …, 2022 - Elsevier
Proteolysis targeting chimera (PROTAC) technology has received widespread attention in recent years as a promising strategy for drug development. Herein, we report a series of novel …
F Dannheim - 2021 - repository.cam.ac.uk
Antibody-drug conjugates (ADCs) are therapeutic entities which leverage the specificity of antibodies to selectively deliver potent cytotoxins to specific cell types, such as cancer cells. …
Number of citations: 1 www.repository.cam.ac.uk
SM Evans, K Kim, CE Moore, MI Uddin… - Bioconjugate …, 2014 - ACS Publications
Hypoxia has been associated with retinal diseases which lead the causes of irreversible vision loss, including diabetic retinopathy, retinopathy of prematurity, and age-related macular …
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk
L Boike - 2022 - search.proquest.com
Covalent drugs incorporate a mildly electrophilic functional group that reacts with protein targets to confer additional affinity beyond the non-covalent interactions involved in drug …

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